![molecular formula C22H27NO4S B4080950 N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide](/img/structure/B4080950.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
作用機序
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide works by binding to the ATP-binding site of BTK and ITK, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways, including the B-cell receptor signaling pathway and the T-cell receptor signaling pathway. N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide also inhibits JAK3, which is involved in the regulation of cytokine signaling in immune cells.
Biochemical and Physiological Effects
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide has been found to have potent anti-proliferative effects on various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been found to inhibit the proliferation of T-cells and B-cells, which are involved in the pathogenesis of autoimmune diseases. N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide has been shown to reduce the levels of several cytokines, including IL-6, IL-10, and TNF-alpha, which are elevated in autoimmune diseases.
実験室実験の利点と制限
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide has several advantages for lab experiments, including its potent inhibitory effects on several protein kinases, its ability to inhibit downstream signaling pathways, and its ability to reduce cytokine levels. However, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide also has some limitations, including its potential toxicity and its limited bioavailability.
将来の方向性
There are several potential future directions for the study of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide. One potential direction is the development of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide analogs with improved bioavailability and reduced toxicity. Another potential direction is the investigation of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the potential therapeutic applications of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide in other diseases, such as inflammatory bowel disease and rheumatoid arthritis, could also be explored.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. It has been found to be a potent inhibitor of several protein kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the proliferation and survival of cancer cells and the regulation of the immune system.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-16(2)18-10-8-17(9-11-18)14-23(19-12-13-28(25,26)15-19)22(24)20-6-4-5-7-21(20)27-3/h4-11,16,19H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJZEOPKOOIFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。